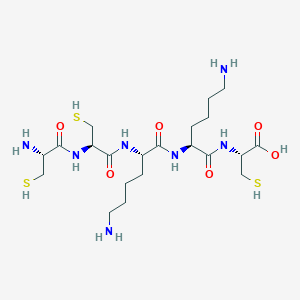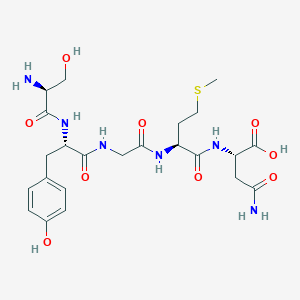![molecular formula C13H13ClNO2P B12609192 Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate CAS No. 918138-51-9](/img/structure/B12609192.png)
Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate is an organic compound that features a phosphinate group attached to a methylated chloropyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate typically involves the reaction of 6-chloropyridine with methyl phenylphosphinate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate involves its interaction with specific molecular targets. The phosphinate group can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The chloropyridine ring can also participate in various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(6-Chloropyridin-3-yl)methyl]methylamine
- 2-Chloro-5-(methylaminomethyl)pyridine
- (6-Chloropyridin-3-yl)methanol
Uniqueness
Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate is unique due to its combination of a phosphinate group with a chloropyridine ring
Eigenschaften
CAS-Nummer |
918138-51-9 |
|---|---|
Molekularformel |
C13H13ClNO2P |
Molekulargewicht |
281.67 g/mol |
IUPAC-Name |
2-chloro-5-[[methoxy(phenyl)phosphoryl]methyl]pyridine |
InChI |
InChI=1S/C13H13ClNO2P/c1-17-18(16,12-5-3-2-4-6-12)10-11-7-8-13(14)15-9-11/h2-9H,10H2,1H3 |
InChI-Schlüssel |
RZZZVGSZPCXPNW-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(CC1=CN=C(C=C1)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12609113.png)


![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12609118.png)
![5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B12609123.png)
![(2-Hydroxyphenyl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B12609134.png)
![N,N-Dicyclohexyl-N',N''-bis[2,6-di(propan-2-yl)phenyl]guanidine](/img/structure/B12609141.png)

![N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine](/img/structure/B12609144.png)
![3-Acetyl-5-[(4-bromophenyl)methylidene]thiolane-2,4-dione](/img/structure/B12609148.png)
![Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-YL]methyl}benzoate](/img/structure/B12609155.png)

![N'-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea](/img/structure/B12609173.png)

